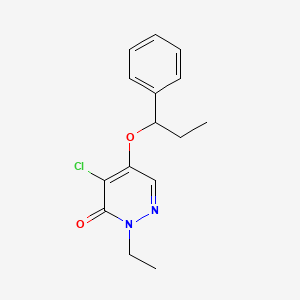![molecular formula C13H18 B14398114 Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-38-0](/img/structure/B14398114.png)
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected rings, which contribute to its unique chemical properties and reactivity. The presence of multiple double bonds within the structure adds to its complexity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursor molecules undergo a series of cyclization steps to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated spirocyclic compounds. Substitution reactions can introduce various functional groups into the spirocyclic structure.
Applications De Recherche Scientifique
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic motifs.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various chemical interactions, such as binding to enzymes or receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro[2.2.2.2]deca-4,9-diene: Another spirocyclic compound with a simpler structure, often used in similar chemical reactions.
Dispiro[4.2.4.2]tetradeca-6,13-diene: A compound with a larger spirocyclic framework, offering different reactivity and applications.
Dispiro[cyclopropane-1,10’-tricyclo[5.2.1.0 2,6 ]decane-3’,1’‘-cyclopropane]-4’,8’-diene: A complex spirocyclic compound with multiple fused rings.
Uniqueness
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene stands out due to its specific ring size and the presence of multiple double bonds, which confer unique reactivity and potential for diverse chemical transformations. Its structure allows for the exploration of novel synthetic pathways and applications in various scientific fields.
Propriétés
Numéro CAS |
87482-38-0 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
dispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C13H18/c1-2-4-12(5-3-1)6-8-13(9-7-12)10-11-13/h6-9H,1-5,10-11H2 |
Clé InChI |
RTKYALLESAFMFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C=CC3(CC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
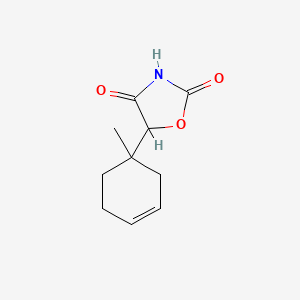
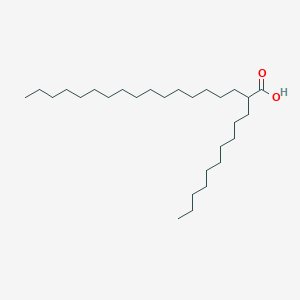
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)
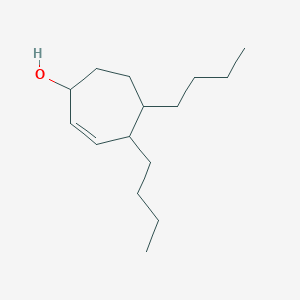
![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
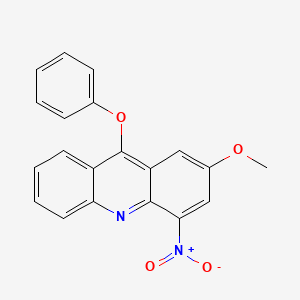
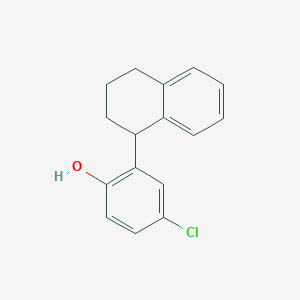
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
